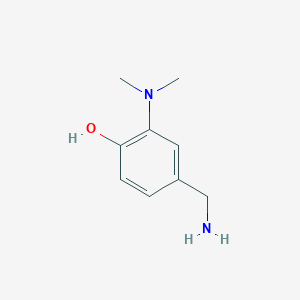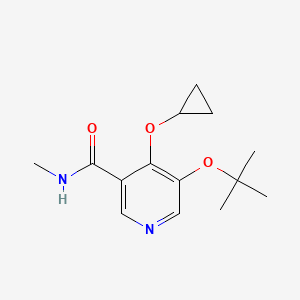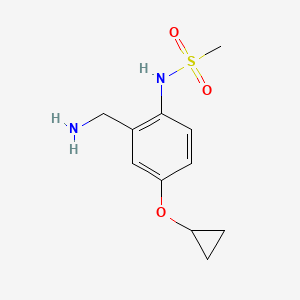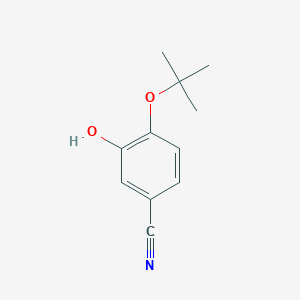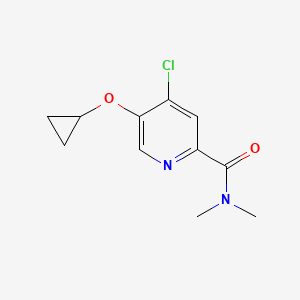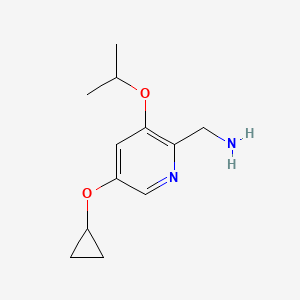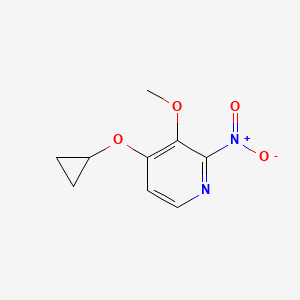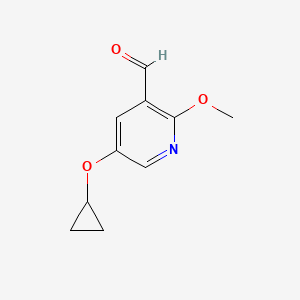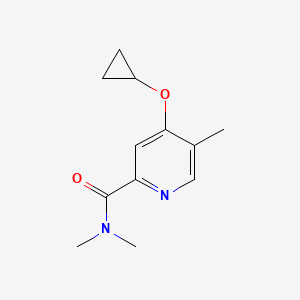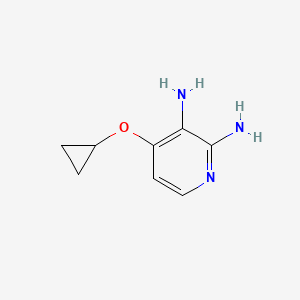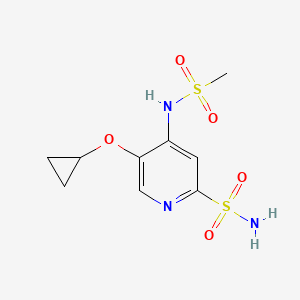
4-Bromo-2-cyclopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position and a cyclopropoxy group at the second position on the benzene ring, with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxybenzamide typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to start with 4-bromobenzoic acid, which undergoes a series of reactions to introduce the cyclopropoxy group and the amide functionality. The key steps include:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Cyclopropanation: Formation of the cyclopropoxy group through a reaction with cyclopropyl alcohol in the presence of a strong acid such as sulfuric acid (H2SO4).
Amidation: Conversion of the carboxylic acid group to an amide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-cyclopropoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyclopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclopropoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
4-Bromo-2-methoxybenzamide: Contains a methoxy group instead of a cyclopropoxy group.
4-Bromo-2-ethoxybenzamide: Contains an ethoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Bromo-2-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
4-bromo-2-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H10BrNO2/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI-Schlüssel |
NRKNFQURHQIPQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


